molecular formula C8H7ClFNO2 B1428918 Methyl 2-amino-3-chloro-6-fluorobenzoate CAS No. 1342035-05-5

Methyl 2-amino-3-chloro-6-fluorobenzoate

Cat. No. B1428918
M. Wt: 203.6 g/mol
InChI Key: KIYWKQBFUAUCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-chloro-6-fluorobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used in the development of new drugs and as a research tool in various fields of study.

Scientific Research Applications

Structural Analysis and Synthesis

Research on metal(II) 2-fluorobenzoate complexes with N-donor ligands highlights the importance of understanding how different metals and co-ligands affect the structure of the target molecules, contributing to the field of materials science and coordination chemistry. For instance, the study by Öztürkkan and Necefoğlu (2022) delves into the crystal structures of such complexes, elucidating the diverse structural forms ranging from monomeric to polymeric structures depending on the metal and ligand types involved. This research could provide foundational knowledge for manipulating the structural attributes of similar compounds like Methyl 2-amino-3-chloro-6-fluorobenzoate for specific scientific applications (Öztürkkan & Necefoğlu, 2022).

Biological Implications

The neurobiology of mood, anxiety, and emotions explored through studies of antidepressants provides insight into how structurally related compounds might interact with neurotransmitter systems. This suggests potential research applications in understanding the pharmacodynamics and therapeutic potentials of related compounds, particularly in the treatment of neurobiological features of depressive disorders (McEwen & Olié, 2005).

Environmental Impact and Toxicology

Studies on the environmental occurrence, fate, and behavior of parabens, which share functional groups with Methyl 2-amino-3-chloro-6-fluorobenzoate, provide crucial insights into the environmental impact and toxicological profiles of such compounds. The research by Haman et al. (2015) and Bedoux et al. (2012) on parabens, for example, illustrates the persistence of these compounds in aquatic environments and their potential as weak endocrine disruptor chemicals. Understanding the environmental fate of structurally related compounds is essential for assessing their ecological safety and guiding the design of more environmentally benign substances (Haman et al., 2015); (Bedoux et al., 2012).

properties

IUPAC Name

methyl 2-amino-3-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYWKQBFUAUCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-chloro-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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